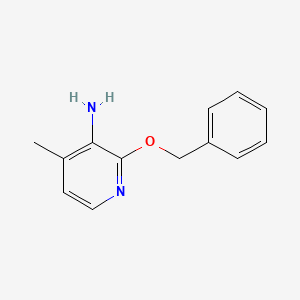

2-(Benzyloxy)-4-methylpyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-methyl-2-phenylmethoxypyridin-3-amine |

InChI |

InChI=1S/C13H14N2O/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3 |

InChI Key |

JLGMICXVEPPIJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 4 Methylpyridin 3 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" of key chemical bonds. researchgate.netamazonaws.com For 2-(Benzyloxy)-4-methylpyridin-3-amine, the primary retrosynthetic disconnections focus on the most synthetically accessible bonds.

The most logical disconnections for the target molecule are:

C-O Ether Bond: The bond between the pyridine (B92270) ring and the benzyloxy group is a prime candidate for disconnection. This disconnection points to a Williamson ether synthesis-type reaction as the final step in the forward synthesis. This approach identifies two key synthons: a 2-hydroxy-4-methylpyridin-3-amine precursor and a benzyl (B1604629) halide.

C-N Amine Bond: Disconnecting the amino group from the pyridine ring is another viable strategy. However, the direct introduction of an amino group at the C-3 position of a pre-functionalized pyridine can be challenging. A more common approach involves functional group interconversion (FGI), where the amine is derived from a more easily introduced group, such as a nitro group.

Pyridine Ring Bonds: A more fundamental disconnection involves breaking down the pyridine ring itself. This suggests constructing the substituted pyridine from acyclic precursors, a common strategy for complex heterocycles. rsc.org

Based on these primary disconnections, a plausible synthetic strategy emerges: the construction of a core intermediate, 4-methylpyridin-3-amine or a derivative thereof, followed by functionalization at the 2-position with a hydroxyl group, and finally, benzylation to form the desired ether linkage.

Synthesis of Pyridine Ring Precursors and Intermediates

4-Methylpyridin-3-amine is a key intermediate for the synthesis of the target compound. Several methods for its preparation have been reported, often starting from readily available picolines. These methods overcome the challenges of direct amination by employing halogenated intermediates or boronic acids.

One common route involves the bromination of 4-picoline (4-methylpyridine) to yield 3-bromo-4-methylpyridine, followed by amination under pressure. google.com Another approach utilizes 3-chloro-4-methylpyridine, which is also subjected to amination with ammonia (B1221849) in the presence of a copper catalyst. google.com More recent methods offer milder conditions, such as the synthesis from 4-methylpyridine-3-boronic acid, which reacts with an ammonia source in the presence of a metal oxide catalyst. patsnap.comgoogle.com

| Starting Material | Reagents | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-methylpyridine | Concentrated Ammonia | Copper Sulfate | 180°C, 8 hours, in autoclave | 90% | google.com |

| 3-Bromo-4-methylpyridine | Ammonia (gas) in Methanol (B129727) | Copper Sulfate | 160°C, 8 hours, 5 atm | 95% | google.com |

| 3-Chloro-4-methylpyridine | Ammonia (gas) in Methanol | Copper Sulfate | 180°C, 24 hours, 5 atm | 73% | google.com |

| 4-Methylpyridine-3-boronic acid | Ammonia (28% aq.) in Methanol | Copper Oxynitride | Room Temperature, 2 hours | 95% | patsnap.com |

| 4-Methylpyridine-3-boronic acid | Ammonium Chloride in Ethanol/Water | Zinc Oxide | Room Temperature, 6 hours | 84% | patsnap.comgoogle.com |

Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution is often difficult. beilstein-journals.org However, the C2 and C4 positions are electronically biased and more susceptible to nucleophilic attack or metal-catalyzed functionalization. researchgate.netnih.gov The proximity of the ring nitrogen makes the C2-position particularly accessible to functionalization. nih.gov

To introduce the required oxygen functionality at the 2-position of the 4-methylpyridin-3-amine core, a common strategy is to first introduce a good leaving group, such as a halogen. For instance, 2-chloro-3-amino-4-methylpyridine (B1178857) is a known key intermediate for various syntheses. researchgate.net This chlorinated intermediate can then undergo nucleophilic substitution with a hydroxide (B78521) source to yield 2-hydroxy-4-methylpyridin-3-amine. The hydrolysis of 2-chloropyridines to 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) can be achieved using aqueous alkaline solutions, sometimes in the presence of a tertiary alcohol to improve solubility and reaction rate. google.com

The introduction of a methyl group onto a pyridine ring can be challenging, and regioselectivity is a primary concern. biu.ac.il While Friedel-Crafts alkylations are generally not effective for pyridine compounds, various other methods have been developed. google.com

For the synthesis of this compound, it is often more strategic to start with a precursor that already contains the 4-methyl group, such as 4-picoline, as outlined in the synthesis of 4-methylpyridin-3-amine derivatives (Section 2.2.1). However, methods for the direct methylation of pyridines exist. These can involve radical reactions or transition-metal-catalyzed processes. For example, some methods use feedstock chemicals like formaldehyde (B43269) or methanol as the methyl source. nih.gov Rhodium-catalyzed C-H methylation at the C-3/C-5 positions of 4-substituted pyridines has been achieved through a temporary dearomatization strategy. nih.gov While direct methylation at C4 is less common, it can be accomplished under specific conditions or by using directing groups to guide the regioselectivity. researchgate.net

Formation of the Benzyloxy Moiety

The final key transformation is the formation of the ether linkage between the 2-hydroxy-substituted pyridine intermediate and the benzyl group. This is typically accomplished via nucleophilic substitution.

The most prevalent method for the benzylation of hydroxyl groups is the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a benzyl halide (e.g., benzyl bromide or benzyl chloride).

For a 2-hydroxypyridine (B17775) derivative, the reaction proceeds as follows:

Deprotonation: The 2-hydroxy-4-methylpyridin-3-amine intermediate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base removes the acidic proton from the hydroxyl group, forming a pyridinolate anion.

Nucleophilic Attack: The resulting anion then undergoes a nucleophilic attack on benzyl bromide (BnBr) or benzyl chloride (BnCl), displacing the halide and forming the C-O ether bond. nih.gov

This strategy is robust and widely used for protecting hydroxyl groups. nih.gov A similar reaction, the benzylation of 2-amino-3-hydroxypyridine (B21099) with benzyl bromide in the presence of a base, is a known procedure for synthesizing a closely related compound, 2-amino-3-benzyloxypyridine. ontosight.ai

| Substrate | Base | Benzylating Agent | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Generic Hydroxyl Compound | Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | Dimethylformamide (DMF) | 0°C to room temperature | nih.gov |

| 2-Amino-3-hydroxypyridine | Generic Base | Benzyl Bromide (BnBr) | Not specified | Not specified | ontosight.ai |

| 2,6-Dibromopyridine | Not applicable (forms benzyloxy intermediate) | Benzyl Alcohol | Toluene (B28343) (Dean-Stark) | Reflux | lu.se |

Stereoselective Benzylation Methods

Stereoselective benzylation is generally applicable to molecules that are chiral or have prochiral centers. The target compound, this compound, is an achiral molecule. Therefore, stereoselective methods for the introduction of the benzyl group are not directly applicable to its synthesis.

However, the principles of stereoselective synthesis could be relevant in the preparation of chiral derivatives of this compound. For instance, if a chiral center were present elsewhere in the molecule, or if the synthesis involved a chiral precursor, enantioselective or diastereoselective benzylation could become a critical step. Palladium-catalyzed asymmetric benzylation has been explored for various pronucleophiles, demonstrating that with appropriate chiral ligands, high enantioselectivity can be achieved in the formation of C-C bonds adjacent to azaaryl groups. nsf.govnih.govnih.gov Such methodologies could theoretically be adapted for derivatives of the target compound.

Amine Group Installation and Functionalization

The introduction of the 3-amino group onto the 2-(benzyloxy)-4-methylpyridine (B186668) core is a pivotal step in the synthesis. This can be accomplished through either direct or indirect routes.

Direct amination involves the formation of the C-N bond at the C3 position of a suitably functionalized 2-(benzyloxy)-4-methylpyridine precursor. A prominent method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.org This approach would typically involve the reaction of a 3-halo-2-(benzyloxy)-4-methylpyridine (e.g., 3-bromo or 3-chloro derivative) with an ammonia equivalent or a protected amine.

The reaction mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. Various generations of catalyst systems have been developed, expanding the scope to include a wide range of aryl halides and amines. organic-chemistry.orgnih.gov

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, DPPF, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile and facilitates deprotonation. |

| Amine Source | NH₃ (aq), LiN(SiMe₃)₂, Benzophenone imine | Provides the nitrogen atom for the amino group. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

An alternative and widely used strategy for installing an amino group on an aromatic ring is the reduction of a nitro group. This indirect route involves a two-step process: nitration of the pyridine ring followed by reduction of the resulting nitro-intermediate.

For the synthesis of this compound, this pathway would begin with the nitration of a 2-(benzyloxy)-4-methylpyridine precursor to introduce a nitro group at the 3-position, yielding 2-(benzyloxy)-4-methyl-3-nitropyridine. The synthesis of the necessary precursor, 2-chloro-4-methyl-3-nitropyridine (B135334), has been well-documented, often starting from materials like 2-hydroxy-4-picoline. googleapis.cominnospk.com The chloro group at the 2-position can then be substituted by a benzyloxy group.

The subsequent reduction of the 3-nitro group to a 3-amino group can be achieved using various reducing agents. Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Other reducing systems include metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst. googleapis.com

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure. |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Aqueous or alcoholic solvent, often requires heating. |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Alcoholic solvent, reflux. |

Convergent and Linear Synthetic Routes to this compound

Both linear and convergent strategies can be devised for the synthesis of this compound.

A linear synthesis involves the sequential modification of a single starting material. For instance, a plausible linear route could start from 2-chloro-4-methyl-3-nitropyridine. innospk.com

Step 1: Nucleophilic substitution of the 2-chloro group with benzyl alcohol (or sodium benzyloxide) to form 2-(benzyloxy)-4-methyl-3-nitropyridine.

Step 2: Reduction of the 3-nitro group to afford the final product, this compound.

Fragment A Synthesis: Preparation of 3-amino-4-methylpyridin-2-ol (B1592258).

Fragment B: Benzyl bromide or a similar benzylating agent.

Fragment Coupling: O-benzylation of 3-amino-4-methylpyridin-2-ol with benzyl bromide to form the target molecule. This step would require careful control of reaction conditions to favor O-alkylation over N-alkylation of the amino group, possibly through the use of protecting groups.

Catalytic Approaches in Synthesis

Catalysis, particularly using transition metals, is integral to the modern synthesis of substituted pyridines, offering high efficiency and selectivity.

Transition-metal-catalyzed reactions are crucial for constructing the C-O and C-N bonds in this compound.

C-N Bond Formation: As detailed in section 2.4.1, the palladium-catalyzed Buchwald-Hartwig amination is a premier method for the direct formation of the 3-amino group from a 3-halopyridine precursor. nih.govrsc.org This reaction exemplifies the power of transition-metal catalysis in forming challenging C-N bonds with high functional group tolerance. wikipedia.org

C-O Bond Formation (Benzylation): The benzyloxy group can also be installed via a transition-metal-catalyzed cross-coupling reaction, often referred to as a Buchwald-Hartwig etherification. This reaction would couple a 2-halo-4-methyl-3-aminopyridine (or a protected version) with benzyl alcohol. Alternatively, palladium-catalyzed benzylation can be performed on the corresponding 2-hydroxypyridine (pyridone) tautomer. The choice of catalyst, ligand, and base is critical to facilitate the C-O bond formation and suppress side reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methyl-3-nitropyridine |

| 2-(benzyloxy)-4-methyl-3-nitropyridine |

| 3-halo-2-(benzyloxy)-4-methylpyridine |

| 3-amino-4-methylpyridin-2-ol |

| 2-hydroxy-4-picoline |

| Benzyl bromide |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide (PtO₂) |

| Raney Nickel |

| Hydrazine hydrate |

| Sodium benzyloxide |

| Benzyl alcohol |

| 2-halo-4-methyl-3-aminopyridine |

Organocatalysis in Pyridine Functionalization

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, owing to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. While transition-metal catalysis has long dominated this field, organocatalysis has emerged as a powerful and sustainable alternative. Organocatalysis avoids the use of often toxic and expensive heavy metals, offering milder reaction conditions and different selectivity profiles.

In the context of pyridine functionalization, organocatalysts can activate the pyridine ring or the incoming nucleophile, facilitating transformations that might otherwise be challenging. One innovative approach involves photochemical organocatalysis, which utilizes light to generate highly reactive intermediates. For instance, a dithiophosphoric acid has been identified as a versatile organocatalyst capable of three distinct catalytic roles: acting as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for the reduction of the resulting pyridinium (B92312) ion, and a hydrogen atom abstractor. researchgate.netgoogleapis.comresearchgate.net This process generates pyridinyl radicals, which can then couple with other radical species. researchgate.netgoogleapis.com While much of the reported research focuses on C-C bond formation, the principles of generating pyridinyl radical intermediates could conceptually be extended to C-N bond formation. acs.org

The application of organocatalysis to nucleophilic aromatic substitution (SNAr) reactions on pyridine rings is a burgeoning area. For the synthesis of aminopyridines, an organocatalytic approach would typically involve the activation of a halopyridine towards nucleophilic attack by an amine. This can be achieved through various modes of activation, such as the formation of hydrogen bonds or the generation of more electrophilic intermediates.

| Parameter | Description | Reference |

|---|---|---|

| Catalyst Type | Dithiophosphoric Acid (Organocatalyst) | researchgate.netgoogleapis.com |

| Reaction Type | Photochemical C(sp²)–C(sp³) bond formation via radical coupling | acs.org |

| Key Intermediate | Pyridinyl Radical | researchgate.netgoogleapis.com |

| Activation Method | Single Electron Transfer (SET) reduction of a pyridinium ion | researchgate.netresearchgate.net |

| Advantages | Metal-free, mild conditions, novel mechanism enabling distinct regioselectivity compared to classical methods. | researchgate.netgoogleapis.com |

Although direct organocatalytic amination to produce this compound has not been extensively documented, the ongoing development in the field of organocatalytic C-N bond formation suggests that such a route is highly plausible. researchgate.net Future research may focus on developing chiral organocatalysts to achieve enantioselective amination of pyridine derivatives.

Novel Synthetic Route Development

The development of novel synthetic routes to complex molecules like this compound is driven by the need for efficiency, cost-effectiveness, and sustainability. A plausible and novel route can be designed based on well-established chemical transformations, starting from readily available precursors. A key intermediate in the synthesis of substituted pyridines is 2-chloro-4-methyl-3-nitropyridine. googleapis.cominnospk.com This compound serves as a versatile scaffold for introducing the desired benzyloxy and amino functionalities. innospk.com

A proposed two-step synthetic route is outlined below:

Step 1: Synthesis of 2-(Benzyloxy)-4-methyl-3-nitropyridine

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of 2-chloro-4-methyl-3-nitropyridine is highly activated towards nucleophilic displacement by the electron-withdrawing nitro group at the C3 position. This allows for the efficient introduction of the benzyloxy group. The reaction is typically carried out by treating 2-chloro-4-methyl-3-nitropyridine with benzyl alcohol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to generate the benzyl alkoxide nucleophile in situ.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The second step is the reduction of the nitro group at the C3 position to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction with metals such as iron, tin, or zinc in an acidic medium. semanticscholar.orggoogle.com The choice of reducing agent can be critical to avoid the cleavage of the benzyloxy group. Catalytic hydrogenation under neutral conditions is often a mild and effective method for this purpose.

This proposed route is considered novel in its strategic combination of well-understood reactions to create an efficient and regioselective pathway to the target molecule. It avoids the challenges of direct functionalization of the pyridine ring and allows for the precise installation of the required substituents.

| Step | Transformation | Key Reagents | Reaction Type | Reference Principle |

|---|---|---|---|---|

| 1 | 2-Chloro-4-methyl-3-nitropyridine → 2-(Benzyloxy)-4-methyl-3-nitropyridine | Benzyl alcohol, NaH or K₂CO₃ | Nucleophilic Aromatic Substitution (SNAr) | googleapis.cominnospk.com |

| 2 | 2-(Benzyloxy)-4-methyl-3-nitropyridine → this compound | H₂, Pd/C or Fe/HCl | Nitro Group Reduction | semanticscholar.orggoogle.com |

Further research could focus on optimizing the reaction conditions for each step to maximize the yield and purity of the final product, as well as exploring alternative, greener solvents and catalysts.

Chemical Reactivity and Transformation of 2 Benzyloxy 4 Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

A significant reaction involving the pyridine nitrogen is its interaction with alkylating agents. For instance, N-methylation of the related compound 2-benzyloxypyridine with methyl triflate produces 2-benzyloxy-1-methylpyridinium triflate. researchgate.netnih.govd-nb.info This pyridinium (B92312) salt is a highly reactive species that acts as an efficient benzyl (B1604629) group transfer reagent under neutral conditions. nih.govd-nb.info The N-methylation drastically increases the electrophilicity of the benzylic carbon, facilitating the cleavage of the C-O bond and transfer of the benzyl group to a nucleophile. nih.gov It is expected that the pyridine nitrogen in 2-(Benzyloxy)-4-methylpyridin-3-amine would exhibit similar reactivity, allowing for its activation and subsequent transformation.

The basic character of the pyridine nitrogen also means it will readily react with acids to form a pyridinium salt. libretexts.org This protonation deactivates the pyridine ring towards electrophilic substitution but can be a crucial step in certain reaction mechanisms or for altering the solubility of the compound.

Reactivity of the Amine Group

The primary amine at the C-3 position is a potent nucleophile and a site for a wide array of chemical modifications, including alkylation, acylation, and the strategic use of protecting groups.

The nucleophilic nature of the 3-amino group allows it to readily undergo N-alkylation and N-acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or dialkyl carbonates, often in the presence of a base to neutralize the acid generated during the reaction. fishersci.co.uknih.gov For instance, the reaction with benzyl bromide in the presence of potassium carbonate is a common method for introducing a benzyl group. fishersci.co.uk Another environmentally benign approach involves the use of alcohols as alkylating agents through a "hydrogen borrowing" mechanism catalyzed by transition metals. organic-chemistry.org

N-acylation is a fundamental transformation used to form amide bonds, which are prevalent in medicinal chemistry. nih.gov This reaction is typically performed using acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.govresearchgate.net Reagents such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are effective for coupling carboxylic acids to amines, including those on heterocyclic scaffolds. researchgate.net These reactions are generally high-yielding and proceed under mild conditions.

Table 1: Representative N-Alkylation and N-Acylation Reactions for Aromatic Amines

| Transformation | Reagent(s) | Catalyst/Base | Typical Solvent |

|---|---|---|---|

| N-Methylation | Dimethyl carbonate (DMC) | Cu–Zr nanoparticles | DMC (as solvent) |

| N-Benzylation | Benzyl bromide | Potassium carbonate | Acetonitrile |

| N-Alkylation | Alcohols | NHC–Ir(III) or NHC–Ru(II) complexes | Toluene (B28343) |

| N-Acylation | Carboxylic Acid | BOP, PyBOP | Dichloromethane, DMF |

| N-Acylation | Acyl Chloride | Triethylamine, Pyridine | Dichloromethane |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group. This is accomplished by converting it into a less reactive derivative using a protecting group. nih.gov Common protecting groups for amines include tert-butyloxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govmasterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) or HCl in an organic solvent. fishersci.co.ukmasterorganicchemistry.com |

| Cbz (Carbobenzyloxy) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine (B6355638) in DMF). masterorganicchemistry.com |

Reactivity of the Benzyloxy Group

The benzyloxy group serves a dual role. It functions as a protecting group for the 2-hydroxy pyridine tautomer and its ether linkage is a site for specific chemical cleavage. Furthermore, it can act as a directing group to influence the reactivity of other parts of the molecule.

The most common transformation of the benzyloxy group is its cleavage to unmask the corresponding hydroxyl group (or its pyridone tautomer). This deprotection is a critical step in many synthetic sequences. The standard method for cleaving benzyl ethers is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. organic-chemistry.org This method is highly efficient and clean, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org

Alternative methods are required when other functional groups in the molecule are sensitive to hydrogenation. Strong acids can cleave benzyl ethers, but this is often limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Lewis acids, such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), offer a milder and more selective method for debenzylation, tolerating a variety of other functional groups. organic-chemistry.org Photoreductive protocols have also been developed for removing benzyl groups from oxyarene N-heterocycles under mild conditions using a photocatalyst and blue light irradiation. nih.gov Oxidative cleavage using reagents like dichlorodicyanoquinone (DDQ) is also possible, though it is generally more effective for p-methoxybenzyl (PMB) ethers. nih.gov

Table 3: Selected Methods for Benzyl Ether Cleavage

| Method | Reagent(s) | Key Features |

|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, efficient, common. Sensitive to other reducible groups. organic-chemistry.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild and selective; tolerates many other functional groups. organic-chemistry.org |

| Photoreductive Cleavage | [Ru] or [Ir] photocatalyst, blue light | Very mild, neutral conditions. nih.gov |

| Strong Acid Cleavage | HBr, HI | Harsh conditions, limited substrate scope. organic-chemistry.org |

Recent advances in synthetic methodology have demonstrated that alkoxy groups, including benzyloxy groups, can function as directing groups in transition-metal-catalyzed C-H activation reactions. semanticscholar.org While traditional directing groups often rely on coordination through a heteroatom like nitrogen or oxygen in a chelating fashion, the benzyloxy group can act as a non-chelating directing group. semanticscholar.orgnih.gov

For instance, palladium-catalyzed reactions have shown that a methoxy (B1213986) or benzyloxy group can direct the alkylation of C-H bonds at the ortho position of an aromatic ring. semanticscholar.org In the context of this compound, the benzyloxy group could potentially direct the functionalization of the C-H bond at the ortho position of its own benzene (B151609) ring or influence reactivity on the pyridine core, although the latter is less common for this type of directing group. The pyridine nitrogen and the amine group are more established directing groups for C-H functionalization of the pyridine ring itself. researchgate.netresearchgate.netbeilstein-journals.org Nevertheless, the potential for the benzyloxy group to mediate novel transformations represents an area of ongoing research interest.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the substituents on the ring—an amino group at C3, a benzyloxy group at C2, and a methyl group at C4—play a crucial role in directing the regioselectivity of such reactions.

The amino group is a powerful activating group and is ortho-, para-directing. The benzyloxy group, an alkoxy substituent, is also activating and ortho-, para-directing. The methyl group is a weakly activating, ortho-, para-directing substituent. The interplay of these activating groups suggests that the pyridine ring in this compound is more susceptible to electrophilic attack than unsubstituted pyridine.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C5 and C6. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Directing Effect |

| 3-Amino | C3 | Ortho (C2, C4), Para (C6) |

| 2-Benzyloxy | C2 | Ortho (C3), Para (C5) |

| 4-Methyl | C4 | Ortho (C3, C5) |

Based on a qualitative analysis of these directing effects, the C5 position appears to be the most electronically enriched and sterically accessible site for electrophilic attack. The para-directing effect of the benzyloxy group and the ortho-directing effect of the methyl group converge at this position. While the amino group directs to C2, C4, and C6, the C2 and C4 positions are already substituted. Therefore, electrophilic substitution, if it were to occur, would most likely take place at the C5 position. However, without specific experimental data, this remains a theoretical prediction.

Nucleophilic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C2, C4, and C6 positions, which are electron-deficient. For this compound, the pyridine ring is substituted with electron-donating groups (amino, benzyloxy, and methyl), which would generally disfavor SNAr reactions.

However, if a suitable leaving group were present on the ring, a reaction could potentially be forced under harsh conditions. For the parent compound, direct nucleophilic substitution is unlikely as there are no good leaving groups. Should a derivative with a leaving group (e.g., a halide) at the C5 or C6 position be synthesized, its reactivity towards nucleophiles could be explored. The electron-donating nature of the existing substituents would likely necessitate strong nucleophiles and high temperatures for any substitution to occur.

Metal-Catalyzed Reactions and Coupling

The presence of an amino group and the pyridine nitrogen in this compound makes it a suitable candidate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: If the molecule were functionalized with a halide (e.g., bromo or iodo) at the C5 or C6 position, it could participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at that position.

Buchwald-Hartwig Amination: The amino group at the C3 position could potentially undergo N-arylation or N-alkylation via Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction would couple the amine with aryl or alkyl halides, providing a route to more complex secondary or tertiary amines. wikipedia.orglibretexts.org The general scheme for such a reaction would be:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Aryl Halide (Ar-X) | Pd catalyst, Ligand, Base | N-Aryl-2-(benzyloxy)-4-methylpyridin-3-amine |

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of these coupling reactions and would require experimental optimization. libretexts.org

Redox Chemistry of the Compound

The redox chemistry of this compound is not well-documented. The aminopyridine core can be susceptible to oxidation, particularly at the amino group and the pyridine nitrogen. Strong oxidizing agents could potentially lead to the formation of N-oxides or degradation of the molecule.

The benzyloxy group contains a benzylic C-H bond which, under certain conditions, could be susceptible to oxidation.

Reduction of the pyridine ring is possible but typically requires harsh conditions, such as high-pressure hydrogenation, and would result in the corresponding piperidine derivative. The benzyloxy group can be cleaved by catalytic hydrogenation (hydrogenolysis) to yield the corresponding 2-hydroxypyridine (B17775) derivative. This debenzylation is a common protecting group strategy in organic synthesis.

Further experimental investigation is necessary to fully elucidate the redox behavior of this compound.

Despite a comprehensive search for scientific literature and spectroscopic data, no published experimental or theoretical characterization data for the specific chemical compound “this compound” corresponding to the required sections of the article could be located.

Searches for ¹H NMR, ¹³C NMR, 2D-NMR, Infrared (IR), and Raman spectra for this exact molecule did not yield any specific results in available scientific databases and publications. The information found pertained to structurally similar but distinct compounds, which cannot be used as substitutes according to the strict requirement to focus solely on the specified molecule.

Therefore, it is not possible to generate the article on the "Advanced Spectroscopic Characterization of this compound" with the detailed, scientifically accurate data required by the provided outline.

Advanced Spectroscopic Characterization of 2 Benzyloxy 4 Methylpyridin 3 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). For 2-(Benzyloxy)-4-methylpyridin-3-amine, the molecular ion peak ([M]⁺) would confirm its molecular weight.

Subsequent fragmentation of the molecular ion provides insights into the compound's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the benzylic ether bond and fragmentations of the pyridine (B92270) ring. The benzylic group is prone to cleavage, which would result in a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the entire benzyloxy group, leading to a fragment corresponding to the 4-methylpyridin-3-amine cation. Further fragmentation of the pyridine ring itself can also occur, yielding smaller charged species.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]⁺ | [C₁₃H₁₄N₂O]⁺ | 214.11 |

| [M - C₇H₇O]⁺ | [C₆H₇N₂]⁺ | 107.06 |

| [C₇H₇]⁺ | Tropylium ion | 91.05 |

| [M - C₇H₇]⁺ | [C₆H₇N₂O]⁺ | 123.05 |

Note: The m/z values are predicted based on common fragmentation patterns of similar compounds. Actual experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and the benzyl (B1604629) group.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) Range |

| π → π | Pyridine ring | 250 - 280 |

| π → π | Benzene (B151609) ring | 200 - 230 |

| n → π* | Pyridine ring | > 280 (often weak) |

Note: The expected wavelength ranges are estimations based on the electronic properties of the constituent functional groups. Experimental verification is necessary.

X-ray Crystallography for Solid-State Structure Determination

This technique would reveal the planarity of the pyridine ring and the orientation of the benzyloxy and methyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings, would also be elucidated. This information is crucial for understanding the packing of molecules in the crystal lattice and how intermolecular forces influence the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| V (ų) | 1205 |

| Z | 4 |

Note: This is a hypothetical data table. Actual crystallographic data can only be obtained through experimental X-ray diffraction analysis of a suitable single crystal.

Correlation of Experimental and Theoretical Spectroscopic Data

The correlation of experimentally obtained spectroscopic data with theoretical calculations, typically performed using computational chemistry methods like Density Functional Theory (DFT), provides a powerful approach for a more in-depth analysis of molecular properties.

Theoretical calculations can predict spectroscopic parameters such as vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transition energies (UV-Vis). By comparing these calculated values with the experimental spectra, a detailed assignment of the observed spectral features can be made. For instance, theoretical calculations can help to assign specific vibrational modes in an IR spectrum or to interpret the complex fragmentation patterns in a mass spectrum. Discrepancies between experimental and theoretical data can also highlight specific molecular interactions or environmental effects not accounted for in the theoretical model, leading to a more refined understanding of the compound's behavior. This integrated approach is crucial for a comprehensive characterization of this compound.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 4 Methylpyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. Methodologies such as Density Functional Theory (DFT) are powerful tools for this purpose.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also provide crucial information about the electronic structure, including the distribution of electrons and the energies of molecular orbitals. For 2-(benzyloxy)-4-methylpyridin-3-amine, specific data on bond lengths, bond angles, and dihedral angles, as well as electronic properties like dipole moment and polarizability, are not documented in existing research.

HOMO-LUMO Energy Gap Analysis and Molecular Stability

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy gap between these frontier orbitals helps in understanding the molecule's ability to donate or accept electrons. Without specific computational studies, the HOMO-LUMO gap for this compound remains undetermined.

Mulliken Population and Natural Bond Orbital (NBO) Analysis of Charge Distribution

Both Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom within a molecule. This information is vital for understanding intermolecular interactions and reactive sites. NBO analysis further provides insights into charge delocalization and hyperconjugative interactions. No such charge distribution data has been published for the title compound.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions offer a more quantitative prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks. The absence of computational studies means that MEP maps and Fukui function analyses for this compound are not available.

Theoretical Vibrational Spectra Prediction and Comparison with Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. This comparison helps in the accurate assignment of spectral bands to specific molecular vibrations. While experimental spectra may exist, the corresponding theoretical predictions and their comparative analysis for this compound have not been reported.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the behavior of a molecule over time and its interactions with its environment. These simulations can reveal information about conformational changes, flexibility, and potential interactions with biological macromolecules. Currently, there are no published molecular dynamics simulation studies for this compound.

Conformational Analysis and Energy Minima

Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements of a molecule, known as conformers, and their corresponding energy minima. For this compound, this analysis is particularly important due to the rotational freedom around several single bonds, such as the C-O and C-C bonds of the benzyloxy group and the C-N bond of the amine group.

Theoretical chemists employ quantum mechanical methods, most commonly Density Functional Theory (DFT), to perform these analyses. By systematically rotating the rotatable bonds and calculating the potential energy at each step, a potential energy surface (PES) can be mapped out. The minima on this surface correspond to stable conformers.

For this compound, the key dihedral angles determining its conformation would be:

The C-C-O-C dihedral angle of the benzyloxy ether linkage.

The C-O-C-C dihedral angle defining the orientation of the benzyl (B1604629) group relative to the pyridine (B92270) ring.

The orientation of the amino group relative to the pyridine ring.

The results of such an analysis would typically be presented in a table summarizing the relative energies of the identified stable conformers. A lower relative energy indicates a more stable conformation.

Table 1: Theoretical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°C-C-O-C) | Dihedral Angle 2 (°C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 178.5 | 65.2 | 0.00 |

| 2 | -68.9 | 175.1 | 1.25 |

| 3 | 179.1 | -70.3 | 2.10 |

Note: This table is illustrative and presents hypothetical data that would be generated from a DFT-based conformational analysis.

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. academie-sciences.fr MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational space at a given temperature. nih.gov This technique is invaluable for understanding how the molecule flexes, bends, and transitions between different conformations. nih.gov

Spectroscopic Property Calculations (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nih.gov These theoretical calculations can aid in the structural confirmation of synthesized compounds and provide a deeper understanding of their electronic structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. nih.gov By comparing the calculated chemical shifts with experimental data, the proposed structure can be verified.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. bohrium.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of a molecule. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals. bohrium.com These calculations can also provide information about the nature of the electronic transitions (e.g., π→π* or n→π*).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm) for methyl protons | 2.35 |

| ¹³C NMR | δ (ppm) for methyl carbon | 18.7 |

| IR | ν (cm⁻¹) for N-H stretch | 3450, 3360 |

| UV-Vis | λ_max (nm) | 285 |

Note: This table contains representative data that would be expected from theoretical spectroscopic calculations.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods can be used to predict the NLO properties of molecules, providing a way to screen potential candidates before their synthesis. The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second- and third-order NLO responses, respectively.

These properties are calculated as derivatives of the molecular dipole moment with respect to an applied electric field. Molecules with large NLO responses typically possess a significant charge separation, often achieved through a combination of electron-donating and electron-accepting groups connected by a π-conjugated system. For this compound, the interplay between the electron-donating amino group and the π-system of the pyridine ring could lead to interesting NLO properties.

Structure-Optoelectronic Property Relationships

Understanding the relationship between a molecule's structure and its optoelectronic properties is crucial for the design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Computational chemistry provides valuable tools for elucidating these relationships.

Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission properties of the molecule, as well as its charge transport characteristics. By systematically modifying the structure of this compound (e.g., by introducing different substituents) and calculating the resulting changes in the HOMO and LUMO energies, a clear structure-property relationship can be established. This allows for the rational design of new molecules with tailored optoelectronic properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound “this compound” to generate a detailed and scientifically accurate article that adheres to the provided outline. The public domain and scientific databases lack specific research findings on its derivatization and application in the precise contexts requested.

Consequently, it is not possible to provide factual and validated content for the following sections and subsections as they pertain solely to this compound:

Derivatization Strategies and Synthetic Applications of 2 Benzyloxy 4 Methylpyridin 3 Amine

Methodologies for Introducing Diverse Substituents onto the Pyridine (B92270) Core:No information was found on methodologies, including Directed Ortho Metalation Strategies, being specifically applied to 2-(Benzyloxy)-4-methylpyridin-3-amine to introduce further substituents. The general principles of Directed Ortho Metalation exist for pyridine derivatives, but specific examples and conditions for this substrate are not published.

To generate the requested article would require speculation and extrapolation from the chemistry of related but different compounds, which would violate the core requirement for scientific accuracy and the strict instruction to focus solely on "this compound". Therefore, to ensure the integrity and accuracy of the information provided, this request cannot be fulfilled.

Extensive Search Yields No Specific Data for Cross-Coupling Reactions of this compound

Despite a comprehensive review of scientific literature and chemical databases, no specific research findings, detailed experimental data, or published studies on the use of the chemical compound “this compound” in cross-coupling methodologies for C-C and C-N bond formation could be located.

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful and widely utilized tools in modern synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Typically, these reactions involve the palladium-catalyzed coupling of an organohalide or triflate with an organoboron reagent (Suzuki), an amine (Buchwald-Hartwig), or an alkene (Heck).

While the methodologies for these transformations are well-established for a broad range of substrates, including various substituted pyridines and anilines, specific applications and detailed research findings concerning "this compound" as a coupling partner are not documented in the available scientific literature. Searches for its derivatization through these powerful synthetic methods did not yield any scholarly articles, patents, or database entries containing relevant reaction schemes, conditions, yields, or spectroscopic data.

Consequently, the generation of a detailed and scientifically accurate article section focusing on the "Cross-Coupling Methodologies for C-C and C-N Bond Formation" for this particular compound, as per the requested outline, is not possible due to the absence of foundational research data. The creation of informative content and the mandatory data tables requires verifiable and published experimental results, which are not available for this specific chemical entity.

Green Chemistry Approaches in the Synthesis and Derivatization of 2 Benzyloxy 4 Methylpyridin 3 Amine

Solvent Selection and Replacement

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic compounds (VOCs) has prompted the investigation of greener alternatives.

Utilization of Water as a Reaction Medium

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often exhibit poor solubility in water, various strategies can be employed to facilitate aqueous reactions. For the synthesis of aminopyridine derivatives, the use of water as a solvent, particularly under acidic conditions, has been shown to be effective. For instance, the amination of chloropyridines has been successfully carried out in water. acs.org While a specific protocol for 2-(Benzyloxy)-4-methylpyridin-3-amine is not extensively documented, related syntheses of aminopyridines in aqueous media suggest its feasibility. A catalyst-free approach for the synthesis of 2-aminopyridines has been explored in water, although in some cases, this led to lower yields compared to neat or DMSO-based reactions due to the decomposition of starting materials in warm water. nih.gov

One study demonstrated a highly efficient and environmentally benign method for the Cbz (benzyloxycarbonyl) protection of amines in water at room temperature, highlighting the potential for water to be used in derivatization reactions of compounds like this compound. researchgate.net This method offers advantages such as mild reaction conditions, the absence of organic solvents, high chemoselectivity, and impressive yields. researchgate.net

Application of Deep Eutectic Solvents (DESs) and Ionic Liquids

Deep Eutectic Solvents (DESs) are emerging as promising green alternatives to conventional organic solvents. They are typically formed from a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), resulting in a eutectic mixture with a melting point significantly lower than its individual components. mdpi.com Their advantages include low toxicity, biodegradability, non-flammability, and often simple preparation from inexpensive starting materials. mdpi.comtandfonline.com

In the context of pyridine (B92270) synthesis, DESs have been employed in multicomponent reactions, often acting as both the solvent and a catalyst. mdpi.comscielo.br For example, a choline (B1196258) chloride/urea-based DES has been shown to be an effective and reusable medium for the synthesis of various heterocyclic compounds, including those with a pyridine core. mdpi.com While a specific application to the synthesis of this compound is not detailed in the available literature, the dual role of DESs in activating reactants through hydrogen bonding makes them a viable option for future exploration in the synthesis of this compound. tandfonline.comtandfonline.com

Ionic Liquids (ILs) , which are salts with low melting points, are also considered green solvents due to their negligible vapor pressure, thermal stability, and recyclability. nanobioletters.commdpi.com They can function as both solvents and catalysts, and their properties can be fine-tuned by modifying their cationic and anionic components. nanobioletters.com The use of ILs has been shown to enhance the efficiency, yield, and selectivity of pyridine synthesis through one-pot multicomponent reactions, thereby minimizing waste and reducing the need for harsh reaction conditions. nanobioletters.com As with DESs, the direct application of ILs to the synthesis of this compound is an area ripe for investigation, building on the successful synthesis of other pyridine derivatives in these media. nanobioletters.comnih.gov

Catalysis in Green Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective transformations while reducing energy consumption and waste generation.

Enzymatic Transformations (e.g., Laccase-Mediated Reactions)

Enzymes are highly efficient and selective biocatalysts that operate under mild conditions, typically in aqueous environments. Laccases, a class of multi-copper oxidases, have garnered attention for their ability to catalyze the oxidation of a wide range of phenolic and amino-aromatic compounds, making them suitable for the derivatization of molecules like this compound. researchgate.netnih.gov

Laccase-mediated reactions can be used for nuclear amination, where an amino group is introduced onto an aromatic ring. researchgate.netnih.gov For example, the reaction of p-hydroquinones with primary aromatic amines, catalyzed by fungal laccases, has been reported to yield aminoquinones. researchgate.netnih.gov This suggests a potential route for the derivatization of the aminopyridine core. Furthermore, laccases have been successfully employed in the derivatization of various antibiotics, including those with amino groups, to create novel compounds with altered biological activities. jocpr.comgoogle.com The enzymatic coupling of aminopyridine derivatives with other molecules could lead to novel structures with potentially enhanced properties.

Metal-Free Catalysis

The use of transition metals in catalysis, while often highly effective, can lead to concerns regarding toxicity and contamination of the final product. Consequently, there is a growing interest in the development of metal-free catalytic systems.

For the synthesis of benzylpyridines, an efficient and practical metal-free method has been developed using aqueous hydroiodic acid in acetic acid. fau.de This approach offers an economical and environmentally friendly alternative to metal-catalyzed cross-coupling reactions. While this specific method focuses on the formation of a C-C bond to introduce a benzyl (B1604629) group, the principles of metal-free catalysis can be extended to other transformations relevant to the synthesis of this compound.

Recent advances have also demonstrated the potential of pyridine itself to act as a biomimetic hydrogen shuttle in the transition-metal-free direct N-alkylation of anilines using alcohols. rsc.org This "borrowing hydrogen" methodology highlights the diverse roles that organic molecules can play in catalysis, avoiding the need for metal catalysts. The development of metal-free strategies for the regioselective functionalization of pyridines is an active area of research, with methods for C-H functionalization at various positions on the pyridine ring being explored. acs.orgbeilstein-journals.orgresearchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. nih.govwjpmr.com Microwave heating can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nanobioletters.comwjpmr.commdpi.com This is due to the efficient and uniform heating of the reaction mixture. nanobioletters.com

In the context of pyridine derivatives, microwave irradiation has been successfully employed in the synthesis of various substituted aminopyridines and related heterocyclic systems. nanobioletters.comnih.govmdpi.commdpi.comrsc.org For instance, the synthesis of aminopyrimidine derivatives has been achieved with yields ranging from 33-56% using microwave-assisted heating. nanobioletters.com Another study reported the synthesis of aminopyridine acetamides in good yields within 5-10 minutes under microwave irradiation, a significant improvement over the 2-3 hours required with conventional heating. mdpi.com

A particularly relevant study demonstrated the microwave-assisted benzyl-transfer reactions of 2-benzyloxy-1-methylpyridinium triflate, a compound structurally similar to the benzyloxy portion of the target molecule. This research showed that reaction times could be reduced from hours to minutes while maintaining good to excellent yields, highlighting the potential of microwave heating for the synthesis and derivatization of this compound. researchgate.net The solvent-free microwave-assisted synthesis of other aminotriazines has also been reported, showcasing the potential for further greening of such processes by eliminating the solvent altogether. mdpi.com

Below is a comparative table illustrating the general advantages of microwave-assisted synthesis over conventional heating for the preparation of substituted pyridine derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Product Yield | Moderate to good | Often higher |

| Energy Consumption | High | Lower |

| Side Reactions | More prevalent | Minimized |

| Solvent Use | Often requires bulk solvents | Can be performed with less solvent or solvent-free |

Electrochemical Synthesis

Electrochemical synthesis, a cornerstone of green chemistry, offers a promising avenue for the synthesis of this compound by potentially reducing the reliance on conventional oxidizing and reducing agents. This method utilizes electrical current to drive chemical reactions, often leading to higher selectivity, milder reaction conditions, and a significant reduction in waste.

For the synthesis of substituted pyridinamines, electrochemical methods can be envisioned for key bond-forming reactions, such as C-N bond formation. researchgate.netmdpi.com Conceptually, an electrochemical approach could be applied to the amination of a suitable pyridine precursor. For instance, the direct electrochemical amination of a 2-(benzyloxy)-4-methylpyridine (B186668) derivative at the 3-position would be an ideal, atom-economical route. While specific studies on this compound are not documented, research on the electrochemical synthesis of other functionalized amines and heterocyclic compounds demonstrates the feasibility of such transformations. mdpi.comresearchgate.netrsc.orgmdpi.comrsc.org

A hypothetical electrochemical synthesis could involve the anodic oxidation of a precursor in the presence of an amine source, or the cathodic reduction of a nitro-precursor. The parameters for such a synthesis would require careful optimization.

Table 1: Hypothetical Parameters for Electrochemical Synthesis

| Parameter | Potential Value/Condition | Rationale |

| Electrode Material | Glassy Carbon, Platinum, Nickel Foam | To optimize potential and selectivity for the desired reaction. |

| Solvent | Acetonitrile, Methanol (B129727), Ionic Liquids | To ensure solubility of reactants and support electrolyte conductivity. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate | To facilitate the flow of current. |

| Potential/Current | Constant current or controlled potential | To control the rate and selectivity of the reaction. |

| Temperature | Room Temperature | To minimize energy consumption and side reactions. |

Atom Economy and Waste Reduction in Reaction Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com In the context of synthesizing this compound, a high atom economy would be achieved by designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product molecule. researchgate.net

Traditional multi-step syntheses of complex molecules like substituted pyridinamines often involve protection/deprotection steps and the use of stoichiometric reagents, which typically lead to poor atom economy and significant waste generation. researchgate.netyoutube.com For instance, a classical synthesis might involve the nitration of a pyridine ring followed by reduction, steps that generate byproducts and use hazardous reagents.

To enhance atom economy in the synthesis of this compound, the focus should be on addition and cycloaddition reactions. A hypothetical, highly atom-economical approach could involve a multi-component reaction where the pyridine ring is constructed from simpler, readily available precursors in a single step. mdpi.com

Table 2: Comparison of Atom Economy for Hypothetical Synthetic Routes

| Synthetic Route | Key Transformation(s) | Theoretical Atom Economy (%) | Potential Waste Products |

| Linear Synthesis | Nitration, Reduction, Benzylation | Low (<50%) | Nitric acid waste, metal catalysts, protecting group waste |

| Convergent Synthesis | Coupling of pre-functionalized fragments | Moderate (50-70%) | Coupling agent byproducts, solvent waste |

| Multi-component Reaction | One-pot assembly of the pyridine ring | High (>80%) | Minimal, primarily solvent waste |

Waste reduction strategies are intrinsically linked to atom economy. Beyond reaction design, minimizing waste involves the use of catalytic reagents over stoichiometric ones, the selection of greener solvents that can be recycled, and the avoidance of unnecessary derivatization steps. For the purification of this compound, techniques like chromatography should be minimized in favor of crystallization or distillation where possible, to reduce solvent usage and solid waste generation. d-nb.infodigitellinc.com

Process Intensification and Continuous Flow Chemistry

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. nih.gov Continuous flow chemistry is a prime example of process intensification and holds considerable potential for the synthesis and derivatization of this compound, particularly in a pharmaceutical manufacturing context. mdpi.com

In a continuous flow setup, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for straightforward automation and scale-up.

For the synthesis of this compound, a multi-step synthesis could be telescoped into a continuous sequence, eliminating the need for isolation and purification of intermediates. This would significantly reduce solvent usage, waste generation, and production time.

Table 3: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Advantage in Flow Chemistry | Impact on Synthesis |

| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. | Enables the use of highly exothermic reactions with better temperature control, improving safety and selectivity. |

| Mass Transfer | Efficient mixing of reactants. | Increases reaction rates and can lead to higher yields and purities. |

| Reaction Time | Precise control of residence time. | Allows for the optimization of reaction conditions to maximize product formation and minimize byproduct generation. |

| Safety | Small reactor volumes contain smaller quantities of hazardous materials. | Reduces the risks associated with handling unstable intermediates or running highly energetic reactions. |

| Scalability | Scaling up is achieved by running the process for a longer duration. | Simplifies the transition from laboratory-scale synthesis to industrial production. |

The derivatization of this compound, for example, through acylation or alkylation reactions, could also be efficiently performed in a continuous flow system. The ability to precisely control stoichiometry and reaction time can lead to cleaner reactions with higher selectivity for the desired derivative.

Structure Activity Relationship Sar Studies of 2 Benzyloxy 4 Methylpyridin 3 Amine Analogs

Design Principles for Analog Synthesis

The design of analogs of 2-(benzyloxy)-4-methylpyridin-3-amine is guided by established medicinal chemistry principles. The primary objective is to explore the chemical space around the lead compound to identify modifications that positively influence its interaction with a biological target. Key strategies include:

Scaffold Hopping and Isosteric Replacement: Replacing the pyridine (B92270) core with other heterocyclic systems or modifying substituents with isosteres to improve properties like metabolic stability and binding affinity.

Substituent Variation: Introducing a variety of functional groups at different positions on the pyridine and benzyl (B1604629) rings to probe for additional binding interactions. The electronic and steric properties of these substituents are systematically varied.

Conformational Constraint: Introducing rigid elements into the structure to lock the molecule into a bioactive conformation, which can enhance binding affinity and reduce off-target effects.

Pharmacophore Elucidation: Identifying the essential functional groups (pharmacophore) responsible for the biological activity. This involves synthesizing analogs where each functional group is altered or removed to assess its contribution.

Systematic Variation of Substituents on the Pyridine Ring

Methyl Group at Position 4: The 4-methyl group is a key feature of the parent compound. Its influence on activity can be probed by synthesizing analogs with:

Alternative Alkyl Groups: Replacing the methyl group with larger alkyl or cycloalkyl groups can explore the size of the binding pocket in this region.

Electron-Donating and Withdrawing Groups: Introduction of groups like methoxy (B1213986) (-OCH3) or halogens (e.g., -F, -Cl) can alter the electron density of the pyridine ring, which may affect its interaction with the target. For instance, studies on other pyridine-based compounds have shown that electron-donating groups can stabilize the ring system and influence fluorescence properties. beilstein-journals.org

Hydrogen Bond Donors/Acceptors: Incorporating functionalities like hydroxyl (-OH) or cyano (-CN) groups can introduce new hydrogen bonding opportunities with the target protein.

Other Positions on the Pyridine Ring: While the parent compound is substituted at positions 2, 3, and 4, the 5- and 6-positions offer further opportunities for modification. The electronic effects of substituents on the pyridine ring are known to influence reactivity and biological interactions. researchgate.net For example, in epibatidine (B1211577) analogs, substitutions on the pyridine ring significantly affected affinity and efficacy at nicotinic receptors. nih.gov

Modifications of the Benzyloxy Moiety

The benzyloxy group provides a significant hydrophobic component and potential for aromatic interactions, such as pi-pi stacking, with the target.

Substitution on the Benzyl Ring: The phenyl ring of the benzyloxy group is a prime candidate for substitution to enhance binding affinity.

Para-substitution: Introducing small electron-donating or withdrawing groups at the para-position is a common strategy to fine-tune electronic properties without causing significant steric hindrance.

Ortho- and Meta-substitution: These positions can be explored to probe for more specific interactions within the binding site.

Alterations to the Linker:

Alkoxy Chain Length: Varying the length of the ether linkage (e.g., phenylethoxy) can adjust the positioning of the phenyl ring within the binding pocket.

Replacement of the Ether Oxygen: Replacing the oxygen atom with sulfur (benzylthio) or nitrogen (benzylamino) can alter the geometry and hydrogen bonding capacity of the linker.

Derivatization of the Amine Functionality

The 3-amino group is a critical functional group that can participate in hydrogen bonding and salt bridge formation. However, its derivatization must be approached with caution. In studies of structurally related 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, it was found that functionalization of the 3-amino group led to a significant loss of anti-proliferative activity, suggesting it must remain as a primary amine for maximal efficacy. mdpi.com Nevertheless, controlled derivatization can be explored:

Acylation: Formation of amides by reacting the amine with various acyl chlorides or carboxylic acids can introduce a range of substituents.

Alkylation: Introduction of small alkyl groups (mono- or di-alkylation) can assess the steric tolerance around the amine.

Sulfonylation: Formation of sulfonamides can introduce a tetrahedral geometry and strong hydrogen bond accepting groups.

The following table summarizes hypothetical analog designs and their rationale:

| Modification Site | Proposed Analog | Rationale for Synthesis |

| Pyridine Ring (Position 4) | 4-Ethylpyridin-3-amine analog | To probe for steric tolerance at the 4-position. |

| 4-Methoxypyridin-3-amine analog | To evaluate the effect of an electron-donating group. | |

| 4-Chloropyridin-3-amine analog | To assess the impact of an electron-withdrawing group. | |

| Benzyloxy Moiety (Phenyl Ring) | 2-(4-Fluorobenzyloxy) analog | To introduce a halogen bond donor and alter electronic properties. |

| 2-(4-Methoxybenzyloxy) analog | To enhance electron density and potential hydrogen bonding. | |

| Amine Functionality (Position 3) | N-Acetyl derivative | To investigate the importance of the primary amine for activity. |

| N-Methyl derivative | To explore the effect of minimal steric hindrance at the amine. |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of this compound analogs is a crucial determinant of their biological activity. The relative orientation of the pyridine ring, the benzyloxy group, and the 3-amino substituent dictates how the molecule fits into the binding site of a biological target.

The flexibility of the benzyloxy group, due to the rotatable bonds in the C-O-C ether linkage, allows the phenyl ring to adopt various spatial arrangements. Theoretical studies on 3-substituted pyridines can provide insights into the preferred tautomeric and conformational equilibria in different environments. mdpi.com The interplay between steric and electronic effects of substituents on the pyridine ring and the benzyloxy moiety will influence the favored conformations. For instance, bulky substituents may restrict rotation and lock the molecule into a specific conformation, which could be either beneficial or detrimental to its activity. The protonation state of the 3-amino group and the pyridine nitrogen, which is dependent on the pH of the environment, will also significantly affect the molecule's conformation and electrostatic potential. mdpi.com

Ligand-Target Interaction Profiling (Theoretical)

Molecular Docking Simulations with Model Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. eurekaselect.com In the absence of a known specific target for this compound, docking simulations can be performed with model protein targets that possess binding sites with features complementary to the ligand's structure.

Hypothetical Docking Scenario: A model kinase active site could be chosen as a hypothetical target, as many kinase inhibitors feature substituted heterocyclic scaffolds. The docking simulation would aim to place the this compound scaffold within the ATP-binding pocket.

Potential Interactions:

Hydrogen Bonding: The 3-amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. They could form key interactions with amino acid residues in the hinge region of a kinase, a common binding motif for kinase inhibitors.

Hydrophobic Interactions: The 4-methyl group and the benzyloxy moiety's phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The benzyloxy group, in particular, may form additional hydrogen bonds. researchgate.net

Aromatic Interactions: The pyridine and phenyl rings can participate in pi-pi stacking or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site.

The following table outlines the potential interactions of different moieties of the compound with a hypothetical protein target:

| Compound Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 3-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| 4-Methyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

| Benzyloxy Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

These theoretical interaction profiles can guide the design of new analogs. For example, if a docking simulation suggests that a larger hydrophobic pocket exists near the 4-methyl group, synthesizing analogs with bulkier substituents at this position would be a rational next step.

Binding Energy Calculations